molecular formula C16H17N3O6 B10952647 ethyl 5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-1H-pyrazole-4-carboxylate

ethyl 5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-1H-pyrazole-4-carboxylate

Cat. No.: B10952647
M. Wt: 347.32 g/mol
InChI Key: TUKBEHLQIQJWDP-UHFFFAOYSA-N
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Description

ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an isobenzofuran moiety, which is further substituted with ethyl and dimethoxy groups

Preparation Methods

The synthesis of ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isobenzofuran intermediate, which is then reacted with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

ethyl 5-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C16H17N3O6/c1-4-24-15(20)9-7-17-19-13(9)18-14-8-5-6-10(22-2)12(23-3)11(8)16(21)25-14/h5-7,14H,4H2,1-3H3,(H2,17,18,19)

InChI Key

TUKBEHLQIQJWDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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